molecular formula C24H33ClN4O3 B12681265 4-((2-Chloro-4-nitrophenyl)azo)-N-ethyl-N-(2-(octyloxy)ethyl)aniline CAS No. 93762-08-4

4-((2-Chloro-4-nitrophenyl)azo)-N-ethyl-N-(2-(octyloxy)ethyl)aniline

Cat. No.: B12681265
CAS No.: 93762-08-4
M. Wt: 461.0 g/mol
InChI Key: MYASRARSLCURFM-UHFFFAOYSA-N
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Description

Trimethoprim , is a synthetic antibiotic used primarily to treat bacterial infections. It is particularly effective against urinary tract infections and is often used in combination with sulfamethoxazole. Trimethoprim works by inhibiting bacterial dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoprim is synthesized through a multi-step process. The synthesis typically begins with the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form 3,4,5-trimethoxy-β-nitrostyrene. This intermediate is then reduced to 3,4,5-trimethoxyphenethylamine. The final step involves the condensation of 3,4,5-trimethoxyphenethylamine with 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine under acidic conditions to yield Trimethoprim.

Industrial Production Methods

In industrial settings, the production of Trimethoprim involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Trimethoprim undergoes several types of chemical reactions, including:

    Oxidation: Trimethoprim can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the nitro group in the intermediate stages of synthesis.

    Substitution: Trimethoprim can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various metabolites of Trimethoprim, which are often studied for their pharmacological properties and potential side effects.

Scientific Research Applications

Trimethoprim has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study enzyme inhibition and drug interactions.

    Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Utilized in the development of combination therapies and as a standard in quality control for antibiotic production.

Mechanism of Action

Trimethoprim exerts its effects by inhibiting the bacterial enzyme dihydrofolate reductase. This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor for the synthesis of nucleotides. By blocking this pathway, Trimethoprim effectively halts bacterial DNA synthesis, leading to the death of the bacterial cells. The molecular target is the dihydrofolate reductase enzyme, and the pathway involved is the folate synthesis pathway.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Another dihydrofolate reductase inhibitor, primarily used in cancer therapy.

    Pyrimethamine: Used to treat protozoal infections, also inhibits dihydrofolate reductase.

    Sulfamethoxazole: Often combined with Trimethoprim to enhance its antibacterial efficacy.

Uniqueness

Trimethoprim is unique in its selective inhibition of bacterial dihydrofolate reductase, making it highly effective against bacterial infections while having minimal effects on human cells

Properties

CAS No.

93762-08-4

Molecular Formula

C24H33ClN4O3

Molecular Weight

461.0 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-octoxyethyl)aniline

InChI

InChI=1S/C24H33ClN4O3/c1-3-5-6-7-8-9-17-32-18-16-28(4-2)21-12-10-20(11-13-21)26-27-24-15-14-22(29(30)31)19-23(24)25/h10-15,19H,3-9,16-18H2,1-2H3

InChI Key

MYASRARSLCURFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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